molecular formula C15H11FN2O4S B2716440 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 865658-76-0

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B2716440
CAS RN: 865658-76-0
M. Wt: 334.32
InChI Key: PEENNBLHPORKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one” is a chemical compound with the molecular formula C15H11FN2O4S . It has a molecular weight of 334.33 . This compound is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H11FN2O4S . The InChI code for this compound is 1S/C15H11FN2O4S/c1-10-17-18 (15 (19)13-4-2-3-5-14 (13)22-10)23 (20,21)12-8-6-11 (16)7-9-12/h2-9,17H,1H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Behavior and Synthesis Techniques

The chemical behavior of related benzoxadiazepine derivatives has been extensively studied. For instance, research on 5-oxo-1H-4,5-dihydro-1,2,4-benzotriazepines has explored their reactions towards alkylating, acidic, and alkaline agents. These studies have shed light on the potential for creating diverse derivatives with various functional groups, which could be pertinent to the compound (Bianchi, Häusermann, & Rossi, 1979).

Biological Applications

Compounds with structures related to "4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one" have been investigated for their biological activities. For example, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated promising antibacterial activities against rice bacterial leaf blight, indicating potential agricultural applications. Such derivatives have been shown to enhance plant resistance against bacterial infections, suggesting that similar activities could be explored for the compound (Shi et al., 2015).

Material Science and Analytical Applications

The synthesis and properties of related compounds have been leveraged in material science and analytical chemistry. For instance, fluorescent molecular probes based on benzoxadiazole structures have been developed for ultrasensitive detection in biological studies. These probes exhibit solvent-dependent fluorescence, indicating potential for "4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one" to be used in similar applications (Diwu et al., 1997).

Antimicrobial and Antitubercular Activities

Research on benzene sulfonamide pyrazole oxadiazole derivatives has highlighted their antimicrobial and antitubercular activities. Such studies provide a framework for investigating the antimicrobial potential of "4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one," especially considering the ongoing need for novel antimicrobial agents (Shingare et al., 2022).

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c1-10-17-18(15(19)13-4-2-3-5-14(13)22-10)23(20,21)12-8-6-11(16)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENNBLHPORKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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